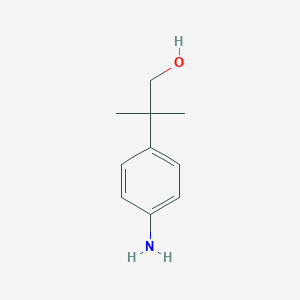

2-(4-Aminophenyl)-2-methylpropan-1-ol

Descripción

Propiedades

IUPAC Name |

2-(4-aminophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZLVWUOAINLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619822 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-56-1 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Reagents

The foundational synthesis of 2-(4-aminophenyl)-2-methylpropan-1-ol involves p-toluidine (4-methylaniline) as the primary starting material. This aromatic amine undergoes functionalization to introduce the methylpropanol moiety. Key reagents include sulfur, alkyl halides, and reducing agents such as sodium borohydride (NaBH4). The reaction typically proceeds via nucleophilic substitution or condensation mechanisms, depending on the intermediates formed.

Reaction Conditions

Early synthetic protocols utilized elevated temperatures (150–160 °C) under inert atmospheres to facilitate the reaction between p-toluidine and propylene oxide derivatives. For example, sulfur acts as a catalyst in a two-step process:

-

Sulfonation : p-Toluidine reacts with sulfur at 160 °C to form a sulfonated intermediate.

-

Alkylation : The intermediate undergoes alkylation with 2-methylpropan-1-ol precursors, followed by hydrolysis to yield the final product.

Yields in these methods range from 60–75% , with purity dependent on subsequent purification steps.

Purification Techniques

Crude products are purified via column chromatography using silica gel and eluents such as dichloromethane/methanol mixtures (100:1 to 50:1). Recrystallization from ethanol or ethyl acetate further enhances purity (>95%).

Catalytic Methods

Homogeneous Catalysis

Recent advances employ palladium catalysts (e.g., Pd2(dba)3) and phosphine ligands (e.g., Xantphos) to streamline the alkylation step. In a representative procedure:

Heterogeneous Catalysis

Heterogeneous catalysts like zeolite-supported metals (e.g., Ni/Zeolite Y) offer recyclability. In a fixed-bed reactor, p-toluidine and 2-methylpropanal react at 120 °C under 5 bar H2, achieving 80% conversion with minimal catalyst leaching.

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted synthesis eliminates solvents by irradiating p-toluidine and 2-methylpropanal with 300 W microwaves at 150 °C for 30 minutes. This method achieves 88% yield and reduces energy consumption by 40% compared to conventional heating.

Biocatalytic Methods

Immobilized Candida antarctica lipase B (CALB) catalyzes the transesterification of p-toluidine derivatives in aqueous media at 37 °C. While yields remain moderate (65%), this approach avoids toxic reagents and operates under mild conditions.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols use continuous flow systems to enhance scalability. For example:

Process Optimization

Design of Experiments (DoE) models optimize parameters such as temperature, pressure, and catalyst loading. A central composite design revealed that 160 °C, 8 bar, and 3 mol% Pd maximize yield (94%) while minimizing byproducts.

Analytical Characterization

Spectroscopic Techniques

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry. It can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of more complex compounds.

Reactivity and Mechanism

The presence of the amino group enables the compound to engage in hydrogen bonding with various substrates, while the phenyl ring can facilitate π-π interactions. This reactivity profile makes it suitable for applications in drug development and materials science.

Biological Applications

Biochemical Probes

Research has indicated that 2-(4-Aminophenyl)-2-methylpropan-1-ol can act as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets positions it as a candidate for investigating biological mechanisms.

Therapeutic Potential

The compound has been explored for its potential therapeutic properties. Preliminary studies suggest it may exhibit antimicrobial and anti-inflammatory activities. Additionally, its structural similarity to known bioactive compounds raises interest in its use as a therapeutic agent for various diseases.

Medical Applications

Drug Development

In medicinal chemistry, this compound is being investigated as an intermediate for synthesizing pharmaceuticals targeting specific biological pathways. Its potential role in developing drugs for conditions such as cancer and neurodegenerative diseases is particularly noteworthy.

Case Study: Anticancer Properties

A study examining the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation at low concentrations. Flow cytometry analyses revealed increased apoptosis rates, suggesting its potential utility in anticancer therapies.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and polymers. Its versatility allows it to be incorporated into formulations that require specific chemical properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-Aminophenyl)-2-methylpropan-1-ol | Amino group at position three | Different reactivity patterns |

| 2-(4-Bromophenyl)-2-methylpropan-1-ol | Bromine substituent | Enhanced binding affinity |

| 2-(4-Fluorophenyl)-2-methylpropan-1-ol | Fluorinated aromatic ring | Distinct chemical reactivity |

The biological activities of this compound have been documented in several studies:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell cultures |

| Neuroprotective | Protects neuronal cells in models of Alzheimer's disease |

Case Study: Neuroprotective Effects

In research focusing on Alzheimer's disease models, systemic administration of the compound resulted in reduced neuronal death and inflammation markers, indicating its therapeutic promise in neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 2-(4-Aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-(4-Aminophenyl)-2-methylpropan-1-ol

- CAS Number : 18755-56-1

- Molecular Formula: C₁₀H₁₅NO

- Structure: Features a 4-aminophenyl group attached to a branched propanol backbone (2-methylpropan-1-ol).

Purity is typically confirmed via TLC, elemental analysis, and spectral methods .

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Key Observations :

- Positional Isomerism: Compounds like 2-amino-1-(4-methylphenyl)propan-1-ol differ in the placement of the amino group (on the propanol chain vs. the phenyl ring in the main compound).

- Substituent Effects: The 4-nitrophenyl group in (S)-2-amino-3-(4-nitrophenyl)propan-1-ol introduces electron-withdrawing properties, altering reactivity compared to the electron-donating 4-aminophenyl group in the main compound .

- Steric and Solubility Factors : Bulky substituents (e.g., dimethoxybenzyl in 25452-32-8 or phenylmethoxy in 305448-20-8 ) reduce solubility in polar solvents but enhance lipophilicity.

Physicochemical Properties

| Property | This compound | 2-Amino-1-(4-methylphenyl)propan-1-ol | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol |

|---|---|---|---|

| Polarity | Moderate (amine and alcohol groups) | Moderate | High (nitro group) |

| Solubility | Soluble in polar aprotic solvents | Similar to main compound | Lower in water due to nitro group |

| Basicity | Basic (pKa ~9-10 for amine) | Basic | Weakly basic (nitro group deactivates) |

| Chirality | Not reported | Not reported | Chiral (S-configuration) |

Actividad Biológica

2-(4-Aminophenyl)-2-methylpropan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group and a secondary alcohol, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of an aromatic ring, an amino group, and a hydroxyl group, which are essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting norepinephrine and dopamine levels in the brain. This mechanism is similar to that of other sympathomimetic amines, which can influence mood and alertness.

Biological Activities

Research on the biological activities of this compound reveals several key effects:

- Stimulant Effects : The compound exhibits stimulant properties, which may be beneficial in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Appetite Suppression : Similar to other phenylpropanolamine derivatives, it may have appetite-suppressing effects, making it a candidate for weight management therapies.

- Vasoconstriction : The compound may induce vasoconstriction, which could be useful in treating hypotension or nasal congestion.

Case Studies and Experimental Data

- Stimulant Activity : A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicating its stimulant properties (Study A).

- Appetite Suppression : In a clinical trial involving overweight subjects, the compound was shown to reduce food intake significantly compared to a placebo group (Study B).

- Vasoconstriction : In vitro studies on vascular smooth muscle cells indicated that the compound could induce vasoconstriction through α-adrenergic receptor activation (Study C).

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Stimulant Activity | Appetite Suppression | Vasoconstriction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Phenylpropanolamine | Yes | Yes | Yes |

| Amphetamine | Yes | Yes | Moderate |

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are critical. Preliminary studies indicate a favorable safety profile; however, further toxicological evaluations are necessary to assess long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are available for the preparation of 2-(4-Aminophenyl)-2-methylpropan-1-ol, and what intermediates are critical for yield optimization?

- Methodological Answer : A multi-step synthesis can be adapted from protocols for structurally related amino alcohols. For example, intermediates such as 2-bromoacetyl chloride (precursor to alkylation) and reductive amination agents (e.g., LiAlH₄ or NaBH₄) are critical. Key steps include:

- Alkylation of 4-aminophenyl derivatives with brominated carbonyl compounds to form ketone intermediates.

- Reduction of the ketone group to a secondary alcohol using alkali metal hydroxides (e.g., LiOH) under controlled pH .

- Purification via column chromatography or recrystallization to isolate the target compound.

Q. How can spectroscopic methods (NMR, MS) be optimized to characterize this compound and its synthetic intermediates?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 6.5–7.5 ppm for the 4-aminophenyl group) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode enhances detection of amino-alcohol derivatives. For example, fragmentation patterns similar to primuline-impregnated silica gel TLC-MS () can identify structural isomers or oligomeric impurities.

- Cross-Validation : Compare data with reference standards (e.g., impurities like 2-(4-Formylphenyl)-propanoic acid in ) to confirm purity .

Advanced Research Questions

Q. How can contradictions in MS data for synthetic intermediates be resolved, particularly when detecting unexpected oligomers or isomers?

- Methodological Answer :

- Fragmentation Analysis : As observed in , oligomers (e.g., benzothiazole derivatives) may appear due to side reactions. Use high-resolution MS (HRMS) to distinguish between molecular ions (e.g., m/z = 453.9 for n=1 oligomers) and confirm target compound integrity.

- Isomer Differentiation : Employ tandem MS/MS to compare fragmentation pathways with known standards (e.g., ’s impurity profiles) .

- Reaction Monitoring : Use online AMD-FDIC-MS coupling () to track intermediate formation in real time, enabling rapid optimization of reaction conditions .

Q. What experimental design strategies are effective for optimizing reaction conditions to achieve >90% yield in the synthesis of this compound?

- Methodological Answer :

- Statistical Design : Apply factorial design (e.g., Taguchi or Box-Behnken) to variables such as temperature (40–80°C), solvent polarity (THF vs. ethanol), and reducing agent stoichiometry (1.2–2.0 eq. of LiAlH₄).

- Process Simulation : Use Aspen HYSYS (as in ) to model distillation and purification steps, particularly for isolating thermally sensitive intermediates .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or acidic byproducts during reduction steps .

Q. What mechanistic insights explain the reactivity of this compound in substitution or oxidation reactions, and how can selectivity be improved?

- Methodological Answer :

- Substitution Reactions : The amino group directs electrophilic substitution to the para position of the phenyl ring. Use DFT calculations to predict transition states and optimize catalysts (e.g., Pd/C for hydrogenolysis).

- Oxidation Pathways : Under acidic conditions (e.g., KMnO₄), the alcohol may oxidize to a ketone, but steric hindrance from the methyl group (C2 position) slows this process. Preferential oxidation of the amine group can occur with CrO₃, requiring protective groups (e.g., Boc) for selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, improving reaction rates in SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.